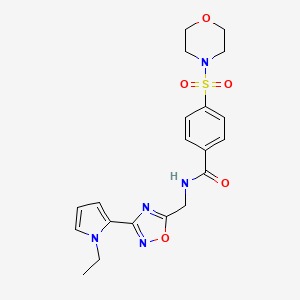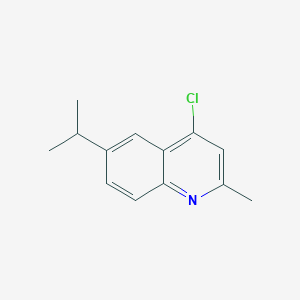![molecular formula C19H22N4O6S B2944418 Ethyl 4-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 851129-83-4](/img/structure/B2944418.png)
Ethyl 4-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of piperazine, which is a common moiety in pharmaceutical drugs. The piperazine ring is attached to an ethyl carboxylate group, suggesting that it might have some ester-like properties. The compound also contains a 1,4-dioxin ring, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple heterocyclic rings. These rings could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the types of bonds between them. For example, the presence of an ester group could make the compound susceptible to hydrolysis .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Research has demonstrated the synthesis of compounds containing ethyl piperazine-1-carboxylate derivatives and their subsequent screening for antimicrobial, antilipase, and antiurease activities. One study detailed the microwave-assisted synthesis of molecules integrating penicillanic or cephalosporanic acid moieties, showcasing their potential in antimicrobial applications. This highlights the compound's utility in creating new antibiotics or agents against microbial infections (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Intermediate for Antihypertensive Drugs
Another aspect of research focuses on its role as an intermediate in synthesizing antihypertensive agents, such as Doxazosin, indicating its critical role in the pharmaceutical development of blood pressure management drugs. The improved synthesis process for a related compound underscores its importance in creating more effective and efficiently produced medications (Ramesh, B. Reddy, & M. Reddy, 2006).
Anticancer Potential
Further research delves into the synthesis of derivatives for evaluation as anticancer agents, suggesting the compound's framework serves as a base for developing new cancer treatments. A study involving the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids explored their potential as anticancer agents, showcasing promising results in in vitro tests against various cancer cell lines (Rehman et al., 2018).
Antimicrobial and Antifungal Activities
Research on 1,3,4-oxadiazole derivatives synthesized from the compound has revealed significant antimicrobial and antifungal activities. These findings suggest potential applications in treating infections and contribute to the broader search for new antimicrobial agents in the face of growing antibiotic resistance (Bektaş et al., 2007).
Structural Analysis
Structural analysis, such as crystallography, of derivatives provides insights into the molecular conformation and interaction potential of these compounds. Studies like the crystal structure analysis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid enhance understanding of the compound's chemical behavior and its potential interactions with biological targets (Faizi, Ahmad, & Golenya, 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-[2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6S/c1-2-26-19(25)23-7-5-22(6-8-23)16(24)12-30-18-21-20-17(29-18)13-3-4-14-15(11-13)28-10-9-27-14/h3-4,11H,2,5-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLVBCRYHCCRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2944343.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2944345.png)

![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,3-dimethylquinoxalin-2-one](/img/structure/B2944351.png)
![Tert-butyl 4-hydroxy-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2944352.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2944353.png)
![2-(2-(Diethylamino)ethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2944356.png)

